1-(Pyridin-2-yl)ethyl diphenylborinate
Description
1-(Pyridin-2-yl)ethyl diphenylborinate is a borinic ester featuring a pyridine-substituted ethyl group and two phenyl ligands attached to a central boron atom. The pyridine moiety enhances its Lewis acidity and ability to coordinate with transition metals, while the diphenylborinate group contributes to steric bulk and electronic tunability. Structural characterization of such compounds typically employs X-ray crystallography, often utilizing refinement programs like SHELXL .
Properties
CAS No. |
141739-36-8 |
|---|---|
Molecular Formula |
C19H18BNO |
Molecular Weight |
287.2 g/mol |
IUPAC Name |
diphenyl(1-pyridin-2-ylethoxy)borane |
InChI |
InChI=1S/C19H18BNO/c1-16(19-14-8-9-15-21-19)22-20(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-16H,1H3 |
InChI Key |
HQNWEVUSSKICFJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1)(C2=CC=CC=C2)OC(C)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Preparation of 2-Acetylpyridine
The synthesis of 1-(Pyridin-2-yl)ethyl diphenylborinate typically begins with 2-acetylpyridine as a key precursor. This compound serves as the source of the pyridin-2-ylethyl skeleton needed for the target molecule.
Preparation of 1-(Pyridin-2-yl)ethylamine
A crucial intermediate in the synthesis pathway is 1-(Pyridin-2-yl)ethylamine, which can be prepared through a two-stage process:
Stage 1 : Reaction of 2-acetylpyridine with hydroxylamine hydrochloride
Stage 2 : Reduction of the resulting oxime
The detailed procedure involves:
- Dissolving 2-acetylpyridine (5 g, 41.2 mmol) and hydroxylamine hydrochloride (3.44 g, 49.5 mmol) in methanol (100 mL) at room temperature
- Adding potassium carbonate (17 g, 124 mmol) with stirring
- Continuing stirring at room temperature for 4 hours
- Filtering solids, then adding zinc powder (13.5 g, 206 mmol) and ammonium chloride (11 g, 206 mmol) to the filtrate
- Stirring the reaction mixture overnight at room temperature
- Filtering solids and removing organic solvent by steam distillation under reduced pressure
- Adding an aqueous solution of sodium hydroxide to the crude product to adjust pH to approximately 13
- Extracting the aqueous phase with dichloromethane (50 mL × 3)
- Washing the combined organic phases with saturated brine, drying over anhydrous sodium sulfate
- Evaporating to obtain 1-(Pyridin-2-yl)ethylamine (4.5 g, yield 90%)
Borylation Methods
Direct Borylation Using Diphenylborinic Acid
The most straightforward approach for preparing this compound involves the reaction between 1-(Pyridin-2-yl)ethylamine or its derived alcohol with diphenylborinic acid. This method typically proceeds under mild conditions and can be carried out in various organic solvents:
- Dissolve 1-(Pyridin-2-yl)ethylamine (1 equiv.) in an appropriate solvent (typically THF or toluene)
- Add diphenylborinic acid (1-1.2 equiv.) at room temperature
- Stir the reaction mixture for 4-6 hours at room temperature or under gentle heating (40-60°C)
- Monitor reaction completion by thin-layer chromatography
- Once complete, concentrate the reaction mixture under reduced pressure
- Purify the residue by recrystallization from an appropriate solvent system
Suzuki-Miyaura Cross-Coupling Approach
An alternative approach utilizes palladium-catalyzed cross-coupling reactions to incorporate the diphenylborinate moiety. This method is particularly useful for constructing complex pyridine-containing organoboron compounds:
Reagents and Conditions:
- [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) as catalyst
- Potassium carbonate as base
- Dioxane/water mixture (2.5:1) as solvent
- Temperature: 80°C to reflux
- Reaction time: 1-16 hours
The general procedure involves:
- Combining the pyridine-containing substrate, phenylboronic acid, and catalyst in the presence of a base
- Heating the reaction mixture under nitrogen atmosphere
- Cooling to room temperature, followed by acidification with HCl
- Extraction with ethyl acetate
- Drying the organic phase and concentrating to obtain the crude product
- Purification by column chromatography or recrystallization
Improved Synthesis Using Boron Reagents
Preparation Using Bis(pinacolato)diboron
A more modern approach utilizes bis(pinacolato)diboron as the boron source for the preparation of structurally related compounds:
- Prepare a solution of the appropriate pyridine derivative in dioxane
- Add bis(pinacolato)diboron (1-1.2 equiv.)
- Add Pd(dppf)Cl₂ (0.05 equiv.) and potassium acetate (2.5 equiv.)
- Heat the reaction mixture at 80°C for 8 hours
- Cool to room temperature, wash with water and saturated aqueous sodium chloride
- Dry the organic phase and concentrate to obtain the crude product
- Purify by appropriate methods to obtain the desired borinate compound
Borylation via Grignard Reagents
For preparation of structurally related borinates, magnesium-mediated processes have proven effective:
- Charge THF, magnesium chips, triethylamine, and trimethyl borate in a reaction vessel
- Add the appropriate brominated precursor dropwise while maintaining room temperature
- After completion of addition, slowly raise the temperature to reflux
- Continue the reaction for approximately 20 hours
- Adjust pH to 1 with 10% HCl and extract with ethyl acetate
- Combine the organic phases, wash with water, dry and concentrate to obtain the product
Purification and Characterization
Purification Techniques
The purification of this compound commonly employs the following techniques:
- Recrystallization : From appropriate solvent systems such as dichloromethane/hexane or ethyl acetate/petroleum ether
- Column Chromatography : Using silica gel with hexane/ethyl acetate gradient elution
- Filtration through Celite : To remove palladium catalyst residues when cross-coupling approaches are utilized
Characterization Methods
Comprehensive characterization of the synthesized this compound typically involves:
- NMR Spectroscopy : ¹H NMR, ¹³C NMR, and ¹¹B NMR to confirm structure
- Mass Spectrometry : To determine molecular weight and fragmentation pattern
- Infrared Spectroscopy : To identify characteristic functional groups
- X-ray Crystallography : For definitive confirmation of three-dimensional structure, especially important for analyzing the coordination geometry around the boron center
- Elemental Analysis : To verify elemental composition
Optimization Parameters
Reaction Conditions
Several parameters can significantly influence the yield and purity of this compound:
| Parameter | Optimal Range | Effect on Synthesis |
|---|---|---|
| Temperature | 20-80°C | Higher temperatures accelerate reaction but may lead to side products |
| Reaction Time | 4-24 hours | Longer times improve conversion but may increase decomposition |
| Solvent | THF, Dioxane, Toluene | Polar aprotic solvents generally provide better results |
| Catalyst Loading | 0.05-0.1 equiv. | Higher loading improves rate but increases cost |
| Base | K₂CO₃, KOAc, Et₃N | Strong bases may lead to side reactions |
| Atmosphere | Nitrogen or Argon | Inert atmosphere prevents oxidation of borinate products |
Scale-up Considerations
When scaling up the synthesis of this compound, several factors require attention:
- Heat Transfer : Larger-scale reactions may face heat transfer limitations, requiring more controlled heating and cooling systems
- Mixing Efficiency : Ensure adequate mixing to maintain reaction homogeneity
- Purification Challenges : Column chromatography becomes less practical at larger scales; consider alternative purification methods such as recrystallization
- Safety Considerations : Some reagents (e.g., organometallic compounds, reducing agents) may pose additional hazards at larger scales
Structure-Property Relationships
The structural features of this compound contribute significantly to its properties and reactivity:
- Pyridine Ring : Provides a nitrogen coordination site that can interact with metals or serve as a directing group
- Diphenylborinate Group : Contributes to the compound's Lewis acidity and can participate in various transformations
- Ethyl Linker : Provides conformational flexibility, influencing the compound's ability to form coordination complexes
These structural elements make this compound valuable in applications ranging from synthetic intermediates to catalytic systems.
Chemical Reactions Analysis
Types of Reactions
1-(Pyridin-2-yl)ethyl diphenylborinate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halides, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
1-(Pyridin-2-yl)ethyl diphenylborinate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Biology: Investigated for its potential biological activities, such as anti-fibrotic properties.
Medicine: Explored for its potential therapeutic applications, including as a scaffold for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(Pyridin-2-yl)ethyl diphenylborinate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Borinic Esters
The following analysis compares 1-(Pyridin-2-yl)ethyl diphenylborinate with structurally related borinic esters, focusing on physicochemical properties, synthesis, and functional applications.
Table 1: Physicochemical Properties
| Property | This compound* | Diphenylborinic acid ethyl ester | Triphenylborane |
|---|---|---|---|
| Molecular Weight (g/mol) | ~301.2 | 210.1 | 242.2 |
| Log Po/w (predicted) | 3.8 | 2.5 | 4.1 |
| Hydrogen Bond Acceptors | 1 (pyridine N) | 1 (ester O) | 0 |
| TPSA (Ų) | 12.4 | 9.2 | 0 |
| Solubility in DMSO | High | Moderate | Low |
*Hypothetical data based on structural analogs .
Key Observations:
Electronic Effects : The pyridine group in this compound increases Lewis acidity compared to diphenylborinic acid ethyl ester, as the nitrogen atom stabilizes the boron center through resonance. This contrasts with triphenylborane, which lacks heteroatom coordination but exhibits higher hydrophobicity (Log Po/w = 4.1) .
Synthesis Complexity: Synthesis of pyridine-containing borinates often requires coupling agents like 1-ethyl-(3-(3-dimethylaminopropyl)carbodiimide) (EDC) or cesium carbonate, similar to methods used for Ethyl 2-(piperidin-4-yl)acetate . Yields are typically lower (50–70%) than for simpler esters like diphenylborinic acid ethyl ester (85–90%).
Biological Relevance: Pyridine derivatives often exhibit enhanced BBB permeability compared to purely aliphatic analogs (e.g., Ethyl 2-(piperidin-4-yl)acetate has a BBB score of 0.92) .
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